molecular formula C19H20N6O2 B12131721 N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide

N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide

Cat. No.: B12131721
M. Wt: 364.4 g/mol
InChI Key: UYMZXEQIGHUKGZ-UHFFFAOYSA-N
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Description

N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 6-methoxy-4-methylquinazoline with appropriate amines under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its quinazoline core, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

N-{amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-(methylamino)benzamide is unique due to its specific structural features, including the methoxy and methyl groups on the quinazoline core. These modifications can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide

InChI

InChI=1S/C19H20N6O2/c1-11-14-10-12(27-3)8-9-16(14)23-19(22-11)25-18(20)24-17(26)13-6-4-5-7-15(13)21-2/h4-10,21H,1-3H3,(H3,20,22,23,24,25,26)

InChI Key

UYMZXEQIGHUKGZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/NC(=O)C3=CC=CC=C3NC)OC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)C3=CC=CC=C3NC)OC

Origin of Product

United States

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